2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1797943-59-9
VCID: VC5169022
InChI: InChI=1S/C10H12F3NO.ClH/c1-9(2,14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6H,14H2,1-2H3;1H
SMILES: CC(C)(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Molecular Formula: C10H13ClF3NO
Molecular Weight: 255.67

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride

CAS No.: 1797943-59-9

Cat. No.: VC5169022

Molecular Formula: C10H13ClF3NO

Molecular Weight: 255.67

* For research use only. Not for human or veterinary use.

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride - 1797943-59-9

Specification

CAS No. 1797943-59-9
Molecular Formula C10H13ClF3NO
Molecular Weight 255.67
IUPAC Name 2-[4-(trifluoromethoxy)phenyl]propan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H12F3NO.ClH/c1-9(2,14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6H,14H2,1-2H3;1H
Standard InChI Key HFTXCXIQRNDZAQ-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)OC(F)(F)F)N.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s molecular formula is C₁₀H₁₃ClF₃NO, with a molar mass of 255.67 g/mol. Its IUPAC name, 2-[4-(trifluoromethoxy)phenyl]propan-2-amine hydrochloride, reflects the tertiary amine center bonded to a para-trifluoromethoxy-substituted benzene ring. Key identifiers include:

PropertyValue
SMILESCC(C)(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
InChIKeyHFTXCXIQRNDZAQ-UHFFFAOYSA-N
PubChem CID75494282
Hazard StatementsH302, H315, H319, H335

The trifluoromethoxy group confers electronegativity and lipophilicity, potentially enhancing membrane permeability compared to non-fluorinated analogs .

Spectral and Computational Data

While experimental spectral data (NMR, IR) are unavailable, computational models predict:

  • ¹H NMR: A singlet at δ 1.6 ppm for the two methyl groups on the amine, coupled with aromatic protons (δ 7.2–7.8 ppm) split by the -OCF₃ group.

  • Mass Spectrometry: A base peak at m/z 220 corresponding to the [M-Cl]⁺ ion, with fragments at m/z 177 (C₈H₆F₃O⁺) and 69 (CF₃⁺).

Solubility data remain uncharacterized, but hydrochloride salts typically exhibit higher aqueous solubility than free bases.

Synthetic Routes and Optimization

Reported Methods

  • Friedel-Crafts Acylation: Introducing an acetyl group to 4-(trifluoromethoxy)benzene, followed by amination .

  • Buchwald-Hartwig Amination: Coupling a trifluoromethoxy aryl halide with a secondary amine using palladium catalysts .

A plausible route involves:

  • Step 1: Nitration of 4-(trifluoromethoxy)benzene to introduce a nitro group.

  • Step 2: Reduction to the primary amine using H₂/Pd-C.

  • Step 3: Alkylation with acetone via reductive amination to yield the tertiary amine .

Challenges in Synthesis

  • Trifluoromethoxy Group Stability: The -OCF₃ group is susceptible to hydrolysis under acidic conditions, necessitating anhydrous reactions .

  • Regioselectivity: Para-substitution dominates due to the electron-withdrawing nature of -OCF₃, but ortho/para mixtures may require chromatographic separation .

Pharmacological and Industrial Applications

Material Science Applications

  • Coordination Chemistry: The amine group can act as a ligand for transition metals, forming complexes with catalytic activity.

  • Polymer Modifiers: Incorporation into epoxy resins improves thermal stability due to the aromatic trifluoromethoxy group .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; use PPE
H315Causes skin irritationWear gloves/protective clothing
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in ventilated areas

Regulatory and Patent Landscape

Patent Analysis

Although no patents directly claim 2-[4-(trifluoromethoxy)phenyl]propan-2-amine hydrochloride, related innovations include:

  • EP3170807A1: Describes enamine-based synthesis of trifluoromethyl-substituted amphetamines, adaptable to trifluoromethoxy analogs .

  • US10351510B2: Covers fenfluramine compositions, highlighting the therapeutic relevance of fluorinated amines .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Structure-Activity Relationships: Compare -OCF₃ vs. -CF₃ analogs for receptor binding affinity.

  • Green Chemistry: Develop aqueous-phase syntheses to minimize solvent waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator